![molecular formula C8H11NOS B1430092 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol CAS No. 1428233-87-7](/img/structure/B1430092.png)

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol

Descripción general

Descripción

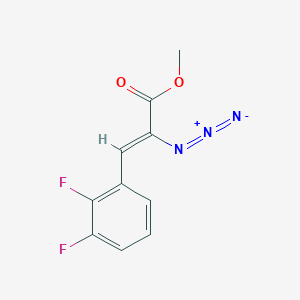

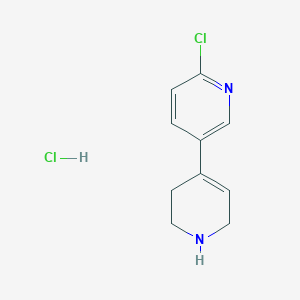

“4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol” is a chemical compound with a molecular structure that includes a tetrahydrothieno pyridine nucleus . This structure consists of a piperidine (also called tetrahydropyridine), which is an amine heterocycle consisting of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-), fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .

Synthesis Analysis

The synthesis of tetrahydrothieno pyridine derivatives has been reported in various studies. For instance, a series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol” includes a tetrahydrothieno pyridine nucleus. The empirical formula of the compound is C7H10ClNS, and its molecular weight is 175.68 .Aplicaciones Científicas De Investigación

Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structure is integral to the development of drugs with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antitubulin properties, which are essential in cancer treatment strategies .

Biological Activity Studies

The core structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has been extensively studied for its biological activities. It exhibits a range of actions, including anti-inflammatory , vasodilator , and blood platelet aggregation inhibitory effects. These properties make it a valuable lead molecule for future drug discovery .

Antimicrobial Research

Derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial activities. This research is crucial in the fight against drug-resistant strains of bacteria and fungi, providing a pathway for the development of new antimicrobial agents .

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol interacts with the P2Y12 receptor in an irreversible manner , binding to the residues Cys97 and Cys175 of the human P2Y12-receptor . This binding inhibits the function of the receptor, thereby reducing platelet aggregation .

Biochemical Pathways

The compound’s action on the P2Y12 receptor affects the platelet activation pathway . By inhibiting the P2Y12 receptor, the compound prevents the aggregation of platelets, disrupting the formation of blood clots .

Pharmacokinetics

It’s known that the compound is a prodrug , which means it is metabolized in the body to produce its active form.

Result of Action

The primary result of the compound’s action is the inhibition of platelet aggregation and activation . This can prevent the formation of blood clots, reducing the risk of thrombotic events such as heart attacks and strokes .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQBIPPJWWDFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1SC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)

![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)

![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)